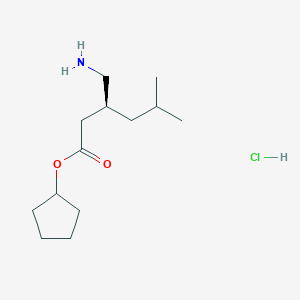
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of a variety of neurological and psychiatric disorders.
Wirkmechanismus
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride increases the levels of GABA, which can have a calming effect on the brain and reduce seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity, and increasing its levels can have a calming effect on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride for lab experiments is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, including:
1. Clinical trials to test the safety and efficacy of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride in humans for the treatment of neurological and psychiatric disorders.
2. Studies to investigate the long-term effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride on GABA levels and neuronal activity in the brain.
3. Development of new analogs of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride with improved potency and selectivity for GABA transaminase.
4. Investigation of the potential use of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride in combination with other drugs for the treatment of neurological and psychiatric disorders.
5. Studies to investigate the effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride on other neurotransmitter systems in the brain, such as dopamine and serotonin.
Synthesemethoden
The synthesis of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves several steps, starting with the reaction of cyclopentanone with methylamine to form 2-methyl-2-cyclopenten-1-one. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-methyl-2-cyclopenten-1-ylcarbamate, which is then treated with L-tert-leucine to form cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride has been extensively studied in preclinical models for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity.
Eigenschaften
IUPAC Name |
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12;/h10-12H,3-9,14H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMJXYLKUGZQO-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC1CCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC1CCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide](/img/no-structure.png)
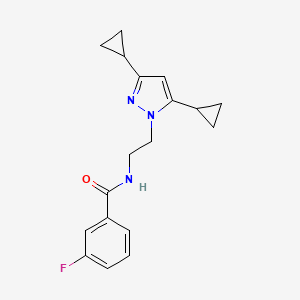
![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)

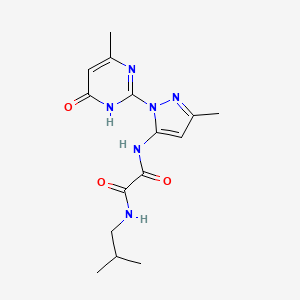
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2960069.png)

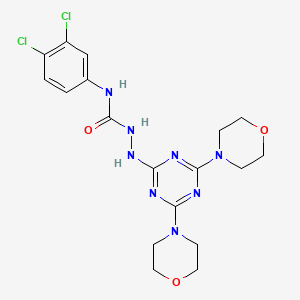
![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)
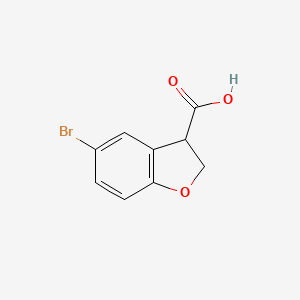
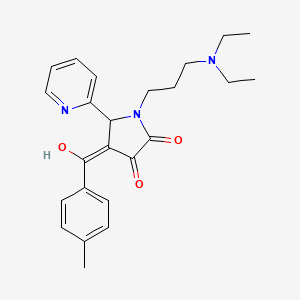
![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)